2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors . The structure of this compound consists of a pyrido[3,4-d]pyrimidine core with a methylthio group at the 2-position and a keto group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one typically involves the preparation of intermediates that can be further derivatized. One common method involves the use of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates . The retrosynthetic analysis leads to the preparation of these intermediates, which are then efficiently derivatized to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the intermediate can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted pyrido[3,4-d]pyrimidines.
Scientific Research Applications
2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, which can be used in cancer research.
Mechanism of Action
The mechanism of action of 2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor by binding to the active site of the kinase, thereby preventing its activity. This inhibition can lead to the suppression of tumor cell proliferation and survival . The molecular pathways involved include the inhibition of signal transduction pathways that are essential for cell growth and division.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine with potential as a kinase inhibitor.
Quinazoline: A fused pyrimidine and benzene ring system used in anticancer drugs such as Gefitinib and Erlotinib.
Uniqueness
2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which allows for targeted interactions with kinases. This specificity can lead to more effective inhibition of kinase activity and potentially fewer side effects compared to other compounds .
Properties
IUPAC Name |
2-methylsulfanyl-3H-pyrido[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-13-8-10-6-4-9-3-2-5(6)7(12)11-8/h2-4H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYRYDQPGDUUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CN=C2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.